molecular formula C14H12BrN3 B1519160 1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine CAS No. 1146293-02-8

1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Cat. No. B1519160
CAS RN: 1146293-02-8
M. Wt: 302.17 g/mol
InChI Key: JXOOCLNUQMGBQZ-UHFFFAOYSA-N
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Description

“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular weight of 302.17 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” consists of a benzyl group attached to the 1-position of a 1,3-benzodiazol-2-amine ring, with a bromine atom attached to the 5-position .


Physical And Chemical Properties Analysis

“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Sensor Development

A study by Diana et al. (2020) introduced a highly water-soluble fluorescent and colorimetric pH probe, utilizing the benzothiazole moiety for its emissive properties. This probe exhibits reversible color and fluorescence changes in response to pH variations, making it a potential candidate for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

Antimicrobial and Cytotoxic Activities

Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. This study highlighted the potential of benzimidazole derivatives in developing new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

CO2 Capture

Bates et al. (2002) investigated a task-specific ionic liquid for CO2 capture, demonstrating the reversible sequestration of CO2. This research contributes to the development of non-volatile, efficient CO2 capture systems, which do not require water for their operation (Bates, Mayton, Ntai, & Davis, 2002).

Organic Synthesis Methodologies

Katritzky et al. (2002) developed a method for the synthesis of N,N-bis(but-3-enyl)-, N-allyl-N-(but-3-enyl)-, and N-(but-3-ynyl)-N-(but-3-enyl)-amines, demonstrating the versatility of benzotriazole intermediates in organic synthesis. This work provides valuable insights into constructing complex amines with potential applications in pharmaceuticals and materials science (Katritzky, Nair, & Silina, 2002).

properties

IUPAC Name

1-benzyl-5-bromobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c15-11-6-7-13-12(8-11)17-14(16)18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOCLNUQMGBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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